molecular formula C15H22O2 B1265468 4-Octylbenzoic acid CAS No. 3575-31-3

4-Octylbenzoic acid

Cat. No.: B1265468
CAS No.: 3575-31-3
M. Wt: 234.33 g/mol
InChI Key: ZQLDNJKHLQOJGE-UHFFFAOYSA-N
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Description

4-Octylbenzoic acid: is an organic compound with the molecular formula C15H22O2 . It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by an octyl group. This compound is known for its liquid crystalline properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octylbenzoic acid can be synthesized through the reaction of benzoic acid with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C6H5COOH+C8H17BrC6H4(CO2H)(C8H17)+HBr\text{C6H5COOH} + \text{C8H17Br} \rightarrow \text{C6H4(CO2H)(C8H17)} + \text{HBr} C6H5COOH+C8H17Br→C6H4(CO2H)(C8H17)+HBr

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Octylbenzoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of octylbenzaldehyde or octylbenzoquinone.

    Reduction: Formation of octylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Liquid Crystalline Materials

4-Octylbenzoic acid serves as a precursor in the synthesis of liquid crystal polymers, particularly side-chain liquid crystals. These materials exhibit unique properties that are valuable in display technologies and other optoelectronic applications.

  • Synthesis of Liquid Crystals : The compound is utilized to create side-chain liquid crystal polymers, which have been shown to possess favorable thermal and optical properties. For instance, it acts as an intermediate for synthesizing 4-(4-octyloxybenzoyloxy)benzoic acid, which is crucial for developing advanced liquid crystal displays (LCDs) .
  • Thermal Properties : Research indicates that compounds derived from this compound exhibit distinct thermal transitions, making them suitable for applications in temperature-sensitive devices .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role as an intermediate in drug synthesis.

  • Sphingosine Kinase Inhibitors : The compound has been explored in the development of inhibitors targeting sphingosine kinases (SphKs), which are implicated in various diseases including cancer and inflammation. For example, derivatives of this compound have been synthesized to enhance the selectivity and potency of SphK inhibitors .
  • Biological Activity : Studies have shown that certain derivatives can inhibit smooth muscle cell proliferation without inducing cytotoxicity, highlighting their potential therapeutic applications .

Material Science and Nanotechnology

The integration of this compound into nanostructured materials has opened new avenues for research.

  • Conjugated Polymer Systems : The compound has been used in the assembly of donor-acceptor-type conjugated polymer films. These films demonstrate strong bathochromic shifts, which are essential for improving light absorption and energy conversion efficiency in photovoltaic applications .
  • Stabilization of Nanowires : The presence of this compound facilitates the stabilization of nanowires in polymer matrices, enhancing their mechanical and electrical properties .

Data Summary Table

Application AreaSpecific UseKey Findings
Liquid CrystalsPrecursor for liquid crystal polymersExhibits favorable thermal and optical properties
Pharmaceutical IndustryIntermediate for SphK inhibitorsInhibits cell proliferation without cytotoxic effects
Material ScienceComponent in nanostructured materialsEnhances light absorption and energy conversion

Case Studies

  • Liquid Crystal Synthesis : A study demonstrated the successful synthesis of a side-chain liquid crystal polymer using this compound as a starting material. The resulting polymer exhibited high thermal stability and excellent optical clarity, making it suitable for LCD applications .
  • Pharmaceutical Development : Research focused on synthesizing a series of oxadiazole-based SphK inhibitors derived from this compound showed promising results in reducing sphingosine-1-phosphate levels in cancer cell lines, indicating potential therapeutic benefits .
  • Nanotechnology Applications : A project involving the use of this compound in conjugated polymer systems highlighted its role in stabilizing nanowires, leading to improved performance metrics in organic photovoltaic cells .

Mechanism of Action

The mechanism of action of 4-octylbenzoic acid involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The octyl group enhances its solubility in organic solvents, facilitating its incorporation into various matrices. The carboxylic acid group can form hydrogen bonds with other molecules, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

    4-Octyloxybenzoic acid: Similar structure but with an ether linkage instead of a direct alkyl chain.

    4-Decylbenzoic acid: Similar structure with a longer alkyl chain.

    4-Hexylbenzoic acid: Similar structure with a shorter alkyl chain.

Uniqueness: 4-Octylbenzoic acid is unique due to its specific alkyl chain length, which imparts distinct liquid crystalline properties. This makes it particularly useful in the synthesis of liquid crystalline materials with specific thermal and optical characteristics.

Biological Activity

4-Octylbenzoic acid is an organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

This compound is characterized by a benzoic acid core with an octyl side chain. Its molecular formula is C13H18O2C_{13}H_{18}O_2. The presence of the long alkyl chain enhances its lipophilicity, influencing its biological interactions.

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of sphingosine kinases (SphKs), which are enzymes involved in sphingolipid metabolism. SphK1 and SphK2 play crucial roles in cell signaling pathways related to cell proliferation, survival, and apoptosis.

  • Inhibition of Sphingosine Kinases :
    • This compound has been identified as a dual inhibitor of SphK1 and SphK2, with reported KiK_i values of 55 μM and 20 μM respectively . This inhibition leads to decreased levels of sphingosine-1-phosphate (S1P), a signaling molecule implicated in various pathophysiological processes.
  • Effects on Cell Proliferation :
    • In vitro studies have shown that this compound can inhibit serum-induced proliferation of vascular smooth muscle cells, suggesting its potential application in preventing vascular diseases .
  • Cell Viability :
    • Importantly, the compound does not exhibit cytotoxic effects on cells at concentrations that inhibit SphK activity, making it a promising candidate for therapeutic use without significant adverse effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The following table summarizes key findings from SAR studies:

CompoundStructureKiK_i (μM)Biological Activity
This compoundStructure55 (SphK1), 20 (SphK2)Dual inhibitor
Compound ASimilar to this compound48SphK1 selective
Compound BAltered side chain>100No significant inhibition

Case Study 1: Inhibition of Vascular Smooth Muscle Cell Proliferation

In a study examining the effects of this compound on vascular smooth muscle cells, it was found that pre-treatment with the compound significantly reduced cell proliferation induced by serum stimulation. The effective concentration was approximately 10 μM, demonstrating its potential as a therapeutic agent in cardiovascular diseases .

Case Study 2: Selectivity for SphK Isoenzymes

Further investigations revealed that modifications to the alkyl chain could enhance selectivity for SphK isoenzymes. For instance, compounds derived from this compound with shorter or branched alkyl chains exhibited varying degrees of inhibition against SphK1 and SphK2, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Octylbenzoic acid in laboratory settings?

  • Methodological Answer : this compound can be synthesized via esterification of benzoic acid derivatives with octanol under acidic catalysis (e.g., sulfuric acid) or through nucleophilic substitution reactions involving octyl halides. Post-synthesis purification typically involves recrystallization using ethanol/water mixtures or column chromatography. Ensure characterization via melting point analysis (97–98°C) and NMR spectroscopy to confirm the absence of unreacted starting materials .

Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the aromatic proton environment and the octyl chain integration.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic carbonyl (C=O) stretching (~1700 cm1^{-1}) and hydroxyl (O-H) absorption bands.
    Cross-reference data with literature values for consistency .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Chemical Stability : Test reactivity with strong oxidizers (e.g., KMnO4_4) under controlled environments (inert gas, moisture-free).
  • Light Sensitivity : Store samples in amber vials and monitor degradation via UV-Vis spectroscopy over time.
    Document all conditions meticulously to ensure reproducibility .

Advanced Research Questions

Q. How can computational tools predict retrosynthetic pathways for this compound?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose synthetic routes. For example:

  • Ester Hydrolysis : Start with 4-(octanoyloxy)benzoic acid and hydrolyze using NaOH/H2_2O.
  • Retrosynthetic Disconnection : Target the octyl-benzoate bond and identify compatible reagents (e.g., octyl bromide + 4-carboxybenzaldehyde).
    Validate predictions with small-scale pilot reactions and adjust based on yields .

Q. What strategies resolve discrepancies in reported physicochemical data for this compound (e.g., melting point variability)?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and purification protocols across independent labs.
  • Multi-Technique Validation : Combine differential scanning calorimetry (DSC) with melting point apparatus to confirm thermal behavior.
  • Batch Analysis : Compare multiple synthesis batches to identify impurities (e.g., via LC-MS).
    Publish detailed experimental conditions (solvents, heating rates) to minimize ambiguity .

Q. How can quantitative structure-activity relationship (QSAR) models correlate structural features of this compound with biological activity?

  • Methodological Answer :

  • Descriptor Selection : Calculate logP (octanol-water partition coefficient) and polar surface area to predict membrane permeability.
  • Biological Assays : Test enzyme inhibition (e.g., cyclooxygenase) and correlate with substituent electronic effects (Hammett σ values).
  • Regression Analysis : Use partial least squares (PLS) to model activity trends.
    Cross-validate predictions with in vitro assays and crystallographic data for target proteins .

Q. Methodological Best Practices

  • Data Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate raw data (appendices) from processed results (main text). Include experimental replicates and uncertainty estimates .
  • Reproducibility : Provide detailed synthesis protocols (molar ratios, reaction times) in supplementary materials. For known compounds, cite CAS 3575-31-3 and PubChem entries .

Properties

IUPAC Name

4-octylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLDNJKHLQOJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063088
Record name Benzoic acid, 4-octyl-
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3575-31-3
Record name 4-Octylbenzoic acid
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Record name p-Octylbenzoic acid
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Record name 4-Octylbenzoic acid
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Record name Benzoic acid, 4-octyl-
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Record name P-OCTYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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